molecular formula C10H11NO B8571107 2-(methoxymethyl)-1H-indole

2-(methoxymethyl)-1H-indole

Cat. No.: B8571107
M. Wt: 161.20 g/mol
InChI Key: FBAZUHHOWDRQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-1H-Indole is a high-purity chemical compound offered as a key synthetic intermediate for advanced research and development. With the molecular formula C11H13NO and a molecular weight of 175.23 g/mol, this indole derivative serves as a versatile building block in organic synthesis and medicinal chemistry . The indole scaffold is a privileged structure in drug discovery, known for its prevalence in biologically active molecules and natural products . Researchers value this specific derivative for its methoxymethyl substituent, which can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, in the design of novel therapeutic agents. Indole derivatives are widely investigated for their diverse pharmacological potential. While the specific activities of 2-(Methoxymethyl)-1H-Indole are the subject of ongoing research, related indole compounds have demonstrated significant biological properties in preclinical studies. For instance, certain indole-based molecules have been studied as promising chemoprotective agents against drug-induced organ toxicity, showcasing anti-inflammatory and antioxidant mechanisms by downregulating key signaling pathways like NF-κB and STAT-3 . This makes the indole core a critical structure for developing new therapeutic interventions. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(methoxymethyl)-1H-indole

InChI

InChI=1S/C10H11NO/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-6,11H,7H2,1H3

InChI Key

FBAZUHHOWDRQKL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Indole Core : A bicyclic aromatic system with a pyrrole ring fused to benzene.
  • Substituent : The 2-position methoxymethyl group provides steric flexibility and moderate electron-donating effects via the ether oxygen.

Synthetic routes for 2-substituted indoles often involve transition metal-catalyzed cross-coupling (e.g., Ru-catalyzed C–H arylation ), Friedel-Crafts alkylation, or multicomponent reactions.

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(methoxymethyl)-1H-indole and its structural analogs:

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Synthesis Method Reported Biological Activity Reference
2-(Methoxymethyl)-1H-indole 2-(methoxymethyl) 175.23 (calculated) Not reported Not reported N/A
2-(Thiophen-2-yl)-1H-indole 2-(thiophen-2-yl) 213.28 One-pot, SSA-catalyzed reaction Anticancer (colorectal cancer cells)
5-Methoxy-2-phenyl-1H-indole 5-methoxy, 2-phenyl 223.27 Unspecified Not reported
4-Methoxymethyl-2-methyl-1H-indole 4-(methoxymethyl), 2-methyl 175.23 Unspecified Not reported
2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-indole 2-(4-methoxyphenyl), 1-(pyrimidin-2-yl) 317.37 Ru-catalyzed C–H arylation Not reported (structural analog for binding studies)

Key Observations:

Substituent Electronic Effects: The methoxymethyl group in 2-(methoxymethyl)-1H-indole provides weaker electron-donating effects compared to a direct methoxy (-OCH₃) group (e.g., 5-Methoxy-2-phenyl-1H-indole ). Thiophene substituents (e.g., 2-(thiophen-2-yl)-1H-indole) introduce aromatic heterocyclic character, enhancing π-π stacking interactions but reducing solubility compared to ether-linked groups .

Synthetic Accessibility :

  • Multicomponent, one-pot reactions using sulfonic acid catalysts (e.g., SSA) are effective for synthesizing bis(indole) derivatives .
  • Transition metal catalysis (e.g., Ru) enables precise arylation at specific positions, as seen in 2-(4-methoxyphenyl)-1-(pyrimidin-2-yl)-1H-indole .

Biological Activity Trends: Anticancer Potential: 2-(Thiophen-2-yl)-1H-indole derivatives show activity against colorectal cancer cells by modulating IL-6 and miRNA expression . The methoxymethyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to its substituent. Enzyme Inhibition: Indole derivatives with bulky substituents (e.g., piperazine fragments) demonstrate BACE1 inhibitory activity , suggesting that smaller groups like methoxymethyl might prioritize different target interactions.

Positional Isomerism :

  • The positional shift of the methoxymethyl group (2- vs. 4-) in 4-Methoxymethyl-2-methyl-1H-indole could drastically alter biological activity due to differences in hydrogen-bonding capacity and steric hindrance.

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